(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol
Overview
Description
(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a mercapto group, and a diphenylmethanol moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazoles, which are known to interact with a variety of biological targets. For example, some 1,2,4-triazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities . .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some 1,2,4-triazole derivatives are known to form chelate rings with metal ions, which could be one possible mode of action .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the broad range of activities reported for 1,2,4-triazole derivatives, it’s likely that multiple pathways could be involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol typically involves the reaction of hydrazine hydrate with thiourea, followed by the addition of diphenylmethanol. The reaction is carried out under reflux conditions in an ethanolic solution. The general steps are as follows:
Formation of 4-amino-5-mercapto-1,2,4-triazole: Hydrazine hydrate reacts with thiourea to form 4-amino-5-mercapto-1,2,4-triazole.
Addition of diphenylmethanol: The 4-amino-5-mercapto-1,2,4-triazole is then reacted with diphenylmethanol under reflux conditions to yield the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Various substituted triazoles and derivatives.
Scientific Research Applications
(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and catalysts .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 4-Amino-5-mercapto-3-substituted-1,2,4-triazoles
- 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol
Uniqueness
(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol is unique due to the presence of the diphenylmethanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-3-[hydroxy(diphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c16-19-13(17-18-14(19)21)15(20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,20H,16H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBHZXKBLKXFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNC(=S)N3N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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